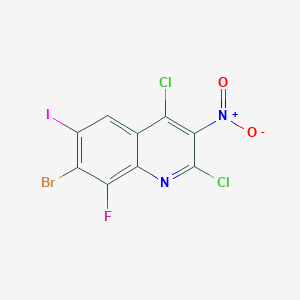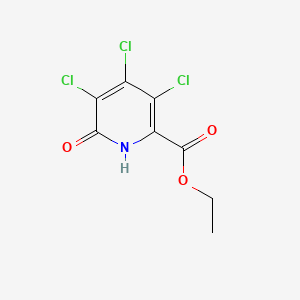![molecular formula C10H11N3 B13837324 6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile](/img/structure/B13837324.png)
6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile is a compound that features a pyridine ring substituted with a pyrrolidine moiety and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of primary amines with diols catalyzed by a Cp*Ir complex, which provides a variety of cyclic amines, including pyrrolidines, in good yields . Another method involves the use of chiral amine-derived iridacycle complexes for the enantioselective synthesis of pyrrolidines .
Industrial Production Methods
Industrial production of this compound may involve the use of scalable catalytic processes, such as the hydrogenation of pyridinecarbonitriles over a Pd/C catalyst. This method allows for the selective preparation of pyridyl- or piperidylmethylamines under mild conditions (30–50 °C, 6 bar) .
Analyse Chemischer Reaktionen
Types of Reactions
6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group can yield primary amines, while substitution reactions can introduce various functional groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards specific targets due to its three-dimensional structure and stereochemistry . The nitrile group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.
Pyridinecarbonitriles: Compounds with a nitrile group attached to a pyridine ring, used in various chemical syntheses.
Pyrrolizines: Compounds with a fused pyrrolidine and pyridine ring system, known for their biological activity.
Uniqueness
6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile is unique due to its combination of a pyrrolidine ring and a nitrile-substituted pyridine ring. This structure provides a balance of rigidity and flexibility, making it a versatile scaffold for the development of bioactive compounds and materials with specific properties .
Eigenschaften
Molekularformel |
C10H11N3 |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11N3/c11-6-8-3-4-10(13-7-8)9-2-1-5-12-9/h3-4,7,9,12H,1-2,5H2/t9-/m0/s1 |
InChI-Schlüssel |
JWKZHLQOGHDSTJ-VIFPVBQESA-N |
Isomerische SMILES |
C1C[C@H](NC1)C2=NC=C(C=C2)C#N |
Kanonische SMILES |
C1CC(NC1)C2=NC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



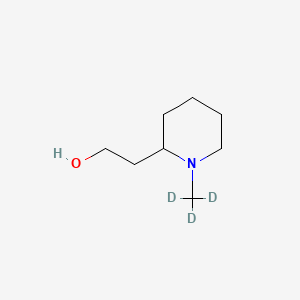

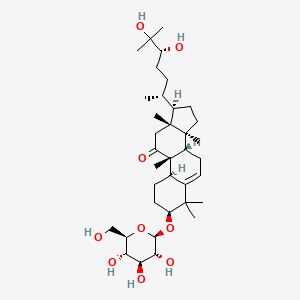
![3-Azabicyclo[3.3.1]nonane, 3-isopropyl-](/img/structure/B13837268.png)
![(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13837274.png)
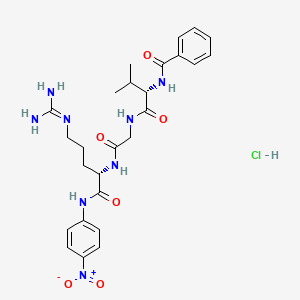
![[(E)-2,4,6-trimethylnon-4-enyl]succinic Acid](/img/structure/B13837283.png)
![2-[2-chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B13837284.png)
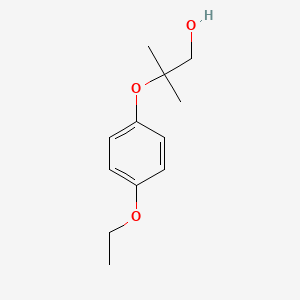
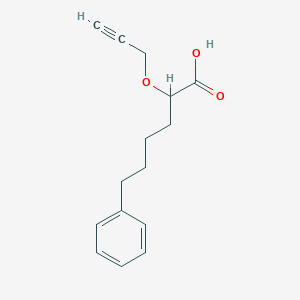
![1-(1-Methyl-2-oxa-3-azabicyclo[2.2.2]octan-3-yl)ethanone](/img/structure/B13837298.png)
